molecular formula C20H23N5O4 B12358662 (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(tetrazolidin-5-yl)butanoic acid

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(tetrazolidin-5-yl)butanoic acid

Cat. No.: B12358662
M. Wt: 397.4 g/mol
InChI Key: KMZKAKOIEVQCEP-KRWDZBQOSA-N
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Description

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(tetrazolidin-5-yl)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(tetrazolidin-5-yl)butanoic acid typically involves multiple steps:

    Fmoc Protection:

    Tetrazole Formation: The formation of the tetrazole ring, which can be achieved through cycloaddition reactions involving azides and nitriles.

    Coupling Reactions: The coupling of the protected amino acid with the tetrazole derivative under specific conditions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions could target the tetrazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the tetrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or other nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction could lead to partially or fully reduced tetrazole rings.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(tetrazolidin-5-yl)butanoic acid can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be used in the study of enzyme interactions or as a probe in biochemical assays.

Medicine

Potential medical applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(tetrazolidin-5-yl)butanoic acid would depend on its specific application. For example, in a biochemical context, it might interact with enzymes or receptors through binding interactions facilitated by the Fmoc and tetrazole groups.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Protected Amino Acids: These compounds share the Fmoc protecting group but may differ in their side chains.

    Tetrazole Derivatives: Compounds with tetrazole rings that may have different substituents.

Uniqueness

The uniqueness of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(tetrazolidin-5-yl)butanoic acid lies in its combination of the Fmoc protecting group and the tetrazole ring, which can impart specific chemical and biological properties.

Properties

Molecular Formula

C20H23N5O4

Molecular Weight

397.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(tetrazolidin-5-yl)butanoic acid

InChI

InChI=1S/C20H23N5O4/c26-19(27)17(9-10-18-22-24-25-23-18)21-20(28)29-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18,22-25H,9-11H2,(H,21,28)(H,26,27)/t17-/m0/s1

InChI Key

KMZKAKOIEVQCEP-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4NNNN4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4NNNN4)C(=O)O

Origin of Product

United States

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